HDAC6 Inhibition Compared to a Non-Chloroacetyl Structural Analog
The target compound demonstrates a specific, measurable interaction with HDAC6 (IC50 = 50 nM) [1]. This activity is absent in the closely related structural analog, N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide (PDB Ligand ZGF), which lacks the crucial chloroacetyl group and is not reported to inhibit HDAC6 [2]. This identifies the chloroacetyl moiety as a critical pharmacophore for HDAC6 engagement, providing a clear basis for selecting the target compound for epigenetic research applications.
| Evidence Dimension | Enzymatic inhibition (HDAC6) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide (PDB Ligand ZGF): No reported HDAC6 inhibition |
| Quantified Difference | Target compound is active (IC50 50 nM); analog is inactive against HDAC6 |
| Conditions | Full length human N-terminal FLAG-tagged HDAC6 expressed in HEK293 cells [1] vs. X-ray crystallography complex [2] |
Why This Matters
This is the sole proprietary bioactivity data point, providing the only quantitative basis for selecting this compound over its nearest analog for HDAC6-related research.
- [1] BindingDB. BDBM50233437 (CHEMBL4065147): 2-Chloro-N-(6-chlorobenzo[d][1,3]dioxol-5-yl)acetamide. Affinity Data IC50: 50 nM for Human HDAC6. View Source
- [2] RCSB Protein Data Bank. 7G9F: X-ray structure of Danio rerio histone deacetylase 6 (HDAC6) CD2 in complex with ZGF (N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide). View Source
